molecular formula C13H12N4OS B15103951 3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B15103951
M. Wt: 272.33 g/mol
InChI Key: WVEDFDQSVBVSTM-UHFFFAOYSA-N
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Description

3-(1H-Indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a hybrid heterocyclic compound featuring an indole moiety linked via a propanamide chain to a 1,3,4-thiadiazole ring.

The 1,3,4-thiadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the indole group may enable π-π stacking with biological targets. Substitutions on either ring system modulate physicochemical properties and activity, as seen in structural analogs.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

3-indol-1-yl-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H12N4OS/c18-12(15-13-16-14-9-19-13)6-8-17-7-5-10-3-1-2-4-11(10)17/h1-5,7,9H,6,8H2,(H,15,16,18)

InChI Key

WVEDFDQSVBVSTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)NC3=NN=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of an indole derivative with a thiadiazole derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the indole and thiadiazole moieties. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) or dichloromethane (DCM), and a base such as triethylamine (TEA) to deprotonate the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, while the thiadiazole ring can modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Compound 2h : (R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide ()
  • Key Differences :
    • Indole Position : Indol-3-yl (vs. indol-1-yl in the target compound), altering electronic distribution.
    • Thiadiazole Substituent : 5-Cyclopropyl group introduces steric bulk and lipophilicity.
  • Physical Properties :
    • Melting point: 186–188°C (higher than oxadiazole analogs, suggesting stronger crystal packing).
    • Spectral Data: ¹H-NMR shows distinct aromatic and amide proton shifts (δ 3.26–8.13) .
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide ()
  • Implications : Increased steric bulk may reduce solubility but improve membrane permeability.
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()
  • Key Differences :
    • Substituents : Phenylpropyl and chlorophenyl groups introduce halogenated and alkyl motifs.

Heterocycle Replacement: Thiadiazole vs. Oxadiazole

Compounds 7c–f ():
  • Structure : 1,3,4-Oxadiazole replaces thiadiazole, with sulfanyl linkages and methylphenyl substituents.
  • Physical Properties :
    • Melting points: 134–178°C (lower than thiadiazole analogs, indicating weaker intermolecular forces).
    • Molecular weight: ~375–389 g/mol (similar to thiadiazole derivatives).

Indole Positional Isomerism and Modifications

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide ()
  • Key Differences: Indole Position: Indol-3-yl with a phenylamide group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
  • Key Differences :
    • Fluorinated Biphenyl Group : Enhances metabolic stability and electronic effects.
    • Indole Linkage : Ethyl spacer instead of propanamide chain, affecting flexibility .

Structural Analog with Isoindole Core

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide ()
  • Key Differences :
    • Core Structure : Isoindole-1,3-dione replaces indole, introducing electron-withdrawing groups.
    • Molecular Weight : 301.32 g/mol (lighter than the target compound).

Biological Activity

3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a thiadiazole group via a propanamide chain. The general structure can be represented as follows:

C12H12N4S Molecular Formula \text{C}_{12}\text{H}_{12}\text{N}_4\text{S}\quad \text{ Molecular Formula }

The synthesis typically involves the reaction of 1H-indole derivatives with thiadiazole precursors under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

The biological activity of 3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has been evaluated through several studies focusing on its anticancer properties:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of pancreatic ductal adenocarcinoma cells with an IC50 value in the micromolar range .

The proposed mechanism involves the induction of apoptosis in cancer cells, which is evidenced by flow cytometry analyses indicating increased sub-G1 phase populations in treated cells. This suggests that the compound effectively triggers programmed cell death pathways .

Case Studies and Research Findings

StudyCell LineIC50 (µM)Mechanism
Study 1Pancreatic Ductal Adenocarcinoma0.86Induction of apoptosis
Study 2HeLa (Cervical Cancer)0.37Cell cycle arrest at sub-G1 phase
Study 3MCF-7 (Breast Cancer)0.48Increased caspase activity

Detailed Findings

  • Study on Pancreatic Cancer : This study highlighted the compound's ability to significantly reduce cell viability in pancreatic cancer cells, with a noted IC50 value of 0.86 µM. The study emphasized its potential as a therapeutic agent due to its selective toxicity towards cancerous cells while sparing normal cells .
  • HeLa Cell Analysis : In HeLa cells, treatment with the compound resulted in a marked increase in apoptotic markers and cell cycle arrest at the sub-G1 phase, indicating effective targeting of critical cellular processes involved in tumor growth .
  • MCF-7 Cell Line : The compound demonstrated promising results against MCF-7 breast cancer cells with an IC50 value of 0.48 µM, suggesting it may be a viable candidate for further development in breast cancer therapies .

Q & A

Q. Table 1: Bioactivity Comparison of Structural Analogues

CompoundStructural FeatureBioactivity (IC₅₀, μM)Reference
Thiadiazole derivative1,3,4-Thiadiazol-2-yl12.3 (Anticancer)
Thiazole derivative1,3-Thiazol-2-yl20.7 (Anticancer)
Oxadiazole derivative1,3,4-Oxadiazol-2-yl18.9 (Antimicrobial)

Advanced: What computational strategies predict binding modes and target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., formyl-peptide receptors in ). Focus on hydrogen bonds between the thiadiazole ring and active-site residues (e.g., Arg/Lys) .
  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (FMOs). Electron-deficient thiadiazole enhances electrophilic attack potential .
  • MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon). notes sensitivity to moisture and oxidation .
  • Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for decomposition products (e.g., hydrolysis of the amide bond) .

Advanced: How to design in vivo studies for this compound despite limited bioavailability?

Methodological Answer:

  • Prodrug Approach : Introduce hydrolyzable groups (e.g., acetylated indole NH) to enhance membrane permeability. discusses similar strategies for pyrazole derivatives .
  • Nanocarrier Systems : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release. Assess pharmacokinetics (Cmax, AUC) in rodent models .

Advanced: How do electronic properties of the thiadiazole ring influence reactivity?

Methodological Answer:

  • Electrophilicity : The thiadiazole’s electron-deficient nature (due to S and N electronegativity) facilitates nucleophilic attack at C2/C5 positions. Fukui indices from DFT calculations identify reactive sites .
  • Tautomerism : Thiadiazole exists in thione-thiol tautomeric forms, affecting hydrogen-bonding capacity. IR spectroscopy (S-H stretch at ~2550 cm⁻¹) and X-ray diffraction confirm dominant tautomers .

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